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molecular formula C7H9NO2S B181917 (2,4-Dimethyl-thiazol-5-yl)-acetic acid CAS No. 34272-65-6

(2,4-Dimethyl-thiazol-5-yl)-acetic acid

Cat. No. B181917
M. Wt: 171.22 g/mol
InChI Key: VVEIGFCSKPLKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193720B2

Procedure details

A solution of 2-(2,4-dimethylthiazol-5-yl)acetic acid (230 mg, 1.343 mmol) in dry THF (10 mL) was carefully added over 2 min to solution of 2M LAH (1.343 mL, 2.69 mmol) in dry THF (10 mL) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.2 mL of water (stir for 10 min), 0.2 mL of 15% NaOH/water (stir for 10 min), and then 0.4 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(2,4-dimethylthiazol-5-yl)ethanol (180 mg, 1.145 mmol, 85% yield) as a clear viscous oil. 1H NMR (500 MHz, CDCl3) δ 3.83 (t, J=6.3 Hz, 2H), 2.97 (t, J=6.3 Hz, 2H), 2.64 (s, 3H), 2.35 (s, 3H).
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
1.343 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH2:8][C:9](O)=[O:10])=[C:5]([CH3:7])[N:6]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][C:2]1[S:3][C:4]([CH2:8][CH2:9][OH:10])=[C:5]([CH3:7])[N:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
CC=1SC(=C(N1)C)CC(=O)O
Name
Quantity
1.343 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.2 mL of water (stir for 10 min), 0.2 mL of 15% NaOH/water (stir for 10 min)
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1SC(=C(N1)C)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.145 mmol
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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